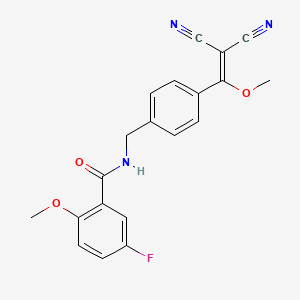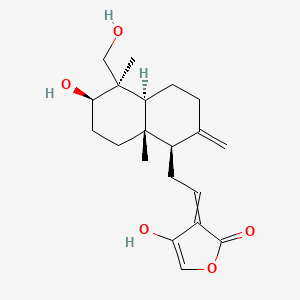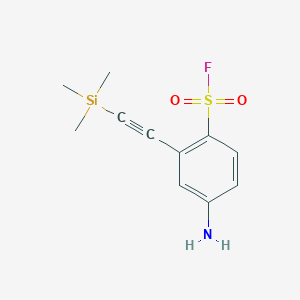![molecular formula C26H35N3O9 B11935954 1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)
1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinepazide maleate is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases . It was discovered by scientists at Laboratoires Delalande (now part of Sanofi) in 1969 and was initially launched under the tradename Vasodistal . The compound works by potentiating A2 adenosine receptors, which helps in improving blood flow and reducing vascular resistance .
Métodos De Preparación
The synthesis of cinepazide maleate involves several steps:
Starting Materials: The primary starting materials are 3,4,5-trimethoxy cinnamic acid and 1-[(1-pyrrolidine carbonylmethyl)]piperazine.
Industrial Production: The industrial production method includes purification steps such as adding purified water, stirring, and washing to obtain the final product.
Análisis De Reacciones Químicas
Cinepazide maleate undergoes various chemical reactions:
Oxidation: It can undergo oxidation reactions, particularly affecting the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions are common, especially involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild to moderate temperatures and neutral to slightly acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Cinepazide maleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.
Industry: The compound is used in the pharmaceutical industry for the development of cardiovascular and cerebrovascular drugs.
Mecanismo De Acción
Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cinepazide maleate increases the intracellular levels of cAMP, leading to vasodilation . Additionally, it potentiates A2 adenosine receptors, further enhancing its vasodilatory effects .
Comparación Con Compuestos Similares
Cinepazide maleate can be compared with other vasodilators such as:
Cinnarizine: Used for the treatment of cerebral and peripheral vascular disorders.
Flunarizine: Known for its use in preventing migraines and treating vertigo.
Nicardipine: A calcium channel blocker used for hypertension and angina.
Nimodipine: Primarily used to treat subarachnoid hemorrhage.
Uniqueness: : Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and A2 adenosine receptor potentiation, which makes it particularly effective in treating cerebrovascular conditions .
Propiedades
Fórmula molecular |
C26H35N3O9 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
but-2-enedioic acid;1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
XSTJTOKYCAJVMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)


![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)
